Cas no 850930-79-9 (2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide)

2,6-Difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a fluorinated benzamide derivative with a fused imidazopyridine core, exhibiting potential as an intermediate or bioactive compound in pharmaceutical research. The presence of fluorine atoms at the 2,6-positions of the benzamide moiety enhances its metabolic stability and binding affinity, while the imidazopyridine scaffold contributes to its versatility in medicinal chemistry applications. This compound may serve as a key building block for the development of kinase inhibitors or other targeted therapeutics due to its structural rigidity and electronic properties. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for structure-activity relationship studies in drug discovery.
2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide structure
850930-79-9 structure
商品名:2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide
CAS番号:850930-79-9
MF:C20H13F2N3O
メガワット:349.333531141281
CID:6086408
PubChem ID:4103817

2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide 化学的及び物理的性質

名前と識別子

    • 2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide
    • MFCD04460011
    • 850930-79-9
    • F0589-0449
    • AKOS001754263
    • 2,6-difluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
    • 2,6-DIFLUORO-N-{2-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-YL}BENZAMIDE
    • インチ: 1S/C20H13F2N3O/c21-14-9-6-10-15(22)17(14)20(26)24-19-18(13-7-2-1-3-8-13)23-16-11-4-5-12-25(16)19/h1-12H,(H,24,26)
    • InChIKey: CRGTWLUQGXXSAG-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=C(C=1C(NC1=C(C2C=CC=CC=2)N=C2C=CC=CN12)=O)F

計算された属性

  • せいみつぶんしりょう: 349.10266837g/mol
  • どういたいしつりょう: 349.10266837g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 489
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 46.4Ų

2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0589-0449-5μmol
2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
850930-79-9 90%+
5μl
$63.0 2023-05-18
Life Chemicals
F0589-0449-10mg
2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
850930-79-9 90%+
10mg
$79.0 2023-05-18
Life Chemicals
F0589-0449-25mg
2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
850930-79-9 90%+
25mg
$109.0 2023-05-18
Life Chemicals
F0589-0449-20μmol
2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
850930-79-9 90%+
20μl
$79.0 2023-05-18
Life Chemicals
F0589-0449-20mg
2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
850930-79-9 90%+
20mg
$99.0 2023-05-18
Life Chemicals
F0589-0449-30mg
2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
850930-79-9 90%+
30mg
$119.0 2023-05-18
Life Chemicals
F0589-0449-1mg
2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
850930-79-9 90%+
1mg
$54.0 2023-05-18
Life Chemicals
F0589-0449-10μmol
2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
850930-79-9 90%+
10μl
$69.0 2023-05-18
Life Chemicals
F0589-0449-2mg
2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
850930-79-9 90%+
2mg
$59.0 2023-05-18
Life Chemicals
F0589-0449-4mg
2,6-difluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
850930-79-9 90%+
4mg
$66.0 2023-05-18

2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide 関連文献

2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamideに関する追加情報

Professional Introduction to 2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide (CAS No. 850930-79-9)

2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 850930-79-9, represents a convergence of fluorine chemistry and heterocyclic structures, making it a promising candidate for various biological applications. The presence of both fluorine substituents and a complex imidazo1,2-apyridin core suggests potential interactions with biological targets, which has been a focus of recent studies.

The structural features of 2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide make it an intriguing molecule for drug discovery. The incorporation of fluorine atoms is particularly noteworthy, as fluorine can modulate the pharmacokinetic properties of a drug molecule. Specifically, fluorine substitution often enhances metabolic stability and binding affinity to biological targets. This property has been extensively studied in the development of antiviral and anticancer agents.

In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for therapeutic purposes. The imidazo1,2-apyridin scaffold is one such structure that has shown promise in various pharmacological contexts. This particular scaffold is known for its ability to interact with multiple biological pathways, making it a versatile platform for drug design. The benzamide moiety further enhances the compound's potential by providing a hydrogen bond donor/acceptor surface, which can be crucial for binding to protein targets.

The synthesis of 2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide involves a series of multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into the molecule typically requires specialized synthetic techniques, such as halogen exchange reactions or metal-catalyzed cross-coupling reactions. These synthetic strategies ensure the correct placement and configuration of the fluorine substituents, which are critical for the compound's biological activity.

Recent advancements in computational chemistry have also played a pivotal role in the study of 2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide. Molecular modeling techniques have been used to predict the binding modes of this compound to various biological targets. These studies have provided valuable insights into how the structural features of the molecule contribute to its potential therapeutic effects. For instance, computational studies have suggested that the interaction between the fluorine-containing regions and specific amino acid residues in target proteins can significantly enhance binding affinity.

The biological activity of 2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide has been explored in several preclinical studies. These studies have focused on evaluating its potential as an inhibitor of various enzymes and receptors involved in disease pathways. Preliminary results indicate that this compound exhibits promising activity against several targets relevant to cancer and inflammation. The exact mechanisms by which this compound exerts its effects are still under investigation but are likely mediated through interactions with key signaling pathways.

In addition to its therapeutic potential, 2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide has also been studied for its ability to modulate immune responses. The presence of both fluorine atoms and heterocyclic structures suggests that this compound may influence immune cell function and cytokine production. Such properties are particularly relevant in the context of developing immunotherapies for cancer and autoimmune diseases.

The development of novel drug candidates like 2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide relies heavily on collaboration between synthetic chemists and biologists. This interdisciplinary approach ensures that synthetic accessibility is balanced with biological efficacy. Recent innovations in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision.

The future prospects for 2,6-difluoro-N-{2-phenylimidazo1,2-apyridin-3-yl}benzamide are promising given its unique structural features and potential biological activities. Ongoing research aims to optimize its pharmacokinetic properties and explore new therapeutic applications. As our understanding of biological pathways continues to evolve, compounds like this one may play a crucial role in next-generation therapeutics.

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